Lithiumtetramethylpiperidid

Übersicht

Beschreibung

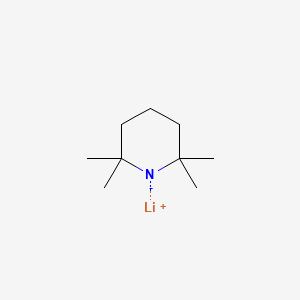

Lithium tetramethylpiperidide is a chemical compound with the molecular formula LiC₉H₁₈N. It is widely used as a non-nucleophilic base in organic synthesis due to its high steric hindrance, which prevents it from participating in nucleophilic reactions .

Wissenschaftliche Forschungsanwendungen

Lithium tetramethylpiperidide has a broad range of applications in scientific research, particularly in organic synthesis and material science.

Chemistry:

Synthesis of Enamines: It is used to synthesize enamines from terminal epoxides through trans-α-lithiated epoxide intermediates.

Ortholithiation: Facilitates the ortho-lithiation of arenes, which is crucial for the synthesis of complex aromatic compounds.

Biology and Medicine:

Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates due to its strong base properties and non-nucleophilic nature.

Industry:

Material Science: Employed in the preparation of advanced materials and polymers.

Wirkmechanismus

Target of Action

Lithium Tetramethylpiperidide (LiTMP) is primarily used as a non-nucleophilic base . It is comparable to LiHMDS in terms of steric hindrance . Its primary targets are the protons of various substrates, which it deprotonates during reactions .

Mode of Action

LiTMP operates by deprotonating various substrates. It is synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine with n-butyllithium at -78°C . This reaction can also be performed at 0°C .

Biochemical Pathways

LiTMP is involved in the synthesis of enamines from terminal epoxides through trans-α-lithiated epoxide as an intermediate . It is also used for the ortholithiation of arenes such as 1,3-bis(trifluoromethyl)benzene, 4,4-dimethyl-2-phenyl-2-oxazoline, 1,4-bis(trifluoromethyl)benzene, and 1,3-dimethoxybenzene .

Result of Action

The result of LiTMP’s action is the formation of new compounds through the deprotonation of substrates and subsequent reactions . For example, it can be used to synthesize enamines from terminal epoxides .

Action Environment

The action of LiTMP is influenced by environmental factors such as temperature and solvent. For instance, the synthesis of LiTMP can be performed at -78°C or 0°C . The compound is stable in a THF/ethylbenzene solvent mixture .

Biochemische Analyse

Biochemical Properties

Lithium tetramethylpiperidide plays a significant role in biochemical reactions as a strong base. It is used in the synthesis of enamines from terminal epoxides and for ortholithiation of arenes . The compound interacts with various enzymes and proteins, primarily through deprotonation reactions. For instance, it can deprotonate methoxy-substituted arenes in the presence of Lewis donor ligands . These interactions are crucial for facilitating various organic transformations in biochemical research.

Cellular Effects

The effects of lithium tetramethylpiperidide on cellular processes are primarily related to its strong basicity. It can influence cell signaling pathways by altering the pH of the cellular environment, which in turn can affect enzyme activity and gene expression. The compound’s impact on cellular metabolism includes the potential to disrupt normal metabolic processes due to its strong deprotonating ability .

Molecular Mechanism

At the molecular level, lithium tetramethylpiperidide exerts its effects through deprotonation reactions. It binds to protons in various biomolecules, leading to the formation of lithium salts and the corresponding deprotonated species . This mechanism is essential for its role as a non-nucleophilic base in organic synthesis. The compound’s steric hindrance also plays a role in its interactions, preventing unwanted side reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium tetramethylpiperidide can change over time due to its stability and degradation. The compound is stable in a tetrahydrofuran (THF) and ethylbenzene solvent mixture, which helps maintain its reactivity over extended periods . Long-term exposure to air and moisture can lead to degradation, reducing its effectiveness in biochemical reactions.

Dosage Effects in Animal Models

The effects of lithium tetramethylpiperidide in animal models vary with different dosages. At low doses, the compound can effectively deprotonate target molecules without causing significant toxicity. At high doses, it may exhibit toxic effects, including disruption of normal cellular functions and potential damage to tissues . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Lithium tetramethylpiperidide is involved in metabolic pathways that require strong bases for deprotonation reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for various synthetic and biochemical applications.

Transport and Distribution

Within cells and tissues, lithium tetramethylpiperidide is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its strong basicity and steric hindrance, which can affect its distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of lithium tetramethylpiperidide is determined by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence the compound’s activity and function within the cell, affecting its overall biochemical effects.

Vorbereitungsmethoden

Lithium tetramethylpiperidide is synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine using n-butyllithium. The reaction is typically carried out at low temperatures, around -78°C, to ensure the stability of the compound . The compound is stable in a mixture of tetrahydrofuran and ethylbenzene and is commercially available in this form .

Synthetic Route:

Reactants: 2,2,6,6-tetramethylpiperidine and n-butyllithium.

Conditions: The reaction is performed at -78°C, although recent studies suggest it can also be carried out at 0°C.

Procedure: The 2,2,6,6-tetramethylpiperidine is dissolved in anhydrous tetrahydrofuran, and n-butyllithium is added slowly under a nitrogen atmosphere.

Analyse Chemischer Reaktionen

Lithium tetramethylpiperidide primarily acts as a strong base in various organic reactions. It is known for its non-nucleophilic nature, making it suitable for deprotonation reactions without participating in side reactions.

Types of Reactions:

Deprotonation: It is used to deprotonate weak acids, forming corresponding lithium salts.

Ortholithiation: It can induce ortho-lithiation in aromatic compounds, facilitating further functionalization.

Common Reagents and Conditions:

Reagents: Often used with tetrahydrofuran as a solvent.

Conditions: Reactions are typically carried out at low temperatures to maintain stability and control reactivity.

Major Products:

Lithium Salts: Formed from deprotonation reactions.

Functionalized Aromatics: Resulting from ortho-lithiation processes.

Vergleich Mit ähnlichen Verbindungen

Lithium Diisopropylamide (LiC₆H₁₄LiN): Another strong base used in organic synthesis, but with different steric properties.

Lithium Hexamethyldisilazide (LiC₆H₁₈LiNSi₂): Similar in function but differs in steric hindrance and solubility.

Uniqueness:

Biologische Aktivität

Lithium tetramethylpiperidide (LiTMP), a strong non-nucleophilic base, is primarily utilized in organic synthesis due to its unique steric properties and ability to facilitate various chemical reactions. This article delves into the biological activity of LiTMP, focusing on its synthesis, structural characteristics, applications in organic chemistry, and relevant case studies that highlight its mechanistic roles.

Synthesis and Structural Characteristics

Lithium tetramethylpiperidide is synthesized through the deprotonation of 2,2,6,6-tetramethylpiperidine using n-butyllithium at low temperatures (typically around -78 °C) or at 0 °C. The compound exhibits a tendency to aggregate in the solid state, often forming a tetramer. In solution, particularly in tetrahydrofuran (THF) or ethylbenzene, it exists in a dynamic equilibrium between monomeric and dimeric forms influenced by the solvent and concentration of additives like hexamethylphosphoramide (HMPA) .

Mechanistic Insights into Biological Activity

LiTMP's biological activity is primarily observed through its role as a base in metalation reactions. It facilitates ortho-lithiation of aromatic compounds, which is crucial for the synthesis of complex organic molecules. The metalation process can be influenced by the solvation state of LiTMP, with studies indicating that different solvated species exhibit distinct reactivity patterns .

Table 1: Comparison of Lithium-Based Reagents

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Lithium diisopropylamide (LDA) | Strong base for deprotonation; widely used | Less sterically hindered than LiTMP |

| Lithium hexamethyldisilazide | Non-nucleophilic base; useful in similar applications | Greater nucleophilicity than LiTMP |

| Lithium tetramethylpiperidide | Significant steric hindrance; selective mediator | High selectivity in ortho-metalation reactions |

Case Studies and Research Findings

- Ortholithiations : A study published in 2018 examined the rate and mechanism of ortho-lithiations mediated by LiTMP across various arenes. The findings indicated that LiTMP-mediated reactions exhibited higher driving forces and metalation rates compared to other bases like LDA. The research highlighted the influence of steric factors on regioselectivity and reaction dynamics .

- Alumination Reactions : LiTMP has been identified as an effective agent for aluminum-hydrogen exchange reactions. In experiments involving anisole as a substrate, it was revealed that pre-crystallized LiTMP could not deprotonate anisole under certain conditions, challenging previous assumptions about its reactivity .

- NMR Studies : NMR spectroscopic studies have shown that LiTMP exists in a dimer-monomer equilibrium in THF solution. The addition of HMPA significantly alters this equilibrium, increasing the concentration of monomeric species which enhances reactivity .

Eigenschaften

IUPAC Name |

lithium;2,2,6,6-tetramethylpiperidin-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N.Li/c1-8(2)6-5-7-9(3,4)10-8;/h5-7H2,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYSGBYRTLOUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCCC([N-]1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18LiN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453330 | |

| Record name | lithium tetramethylpiperidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38227-87-1 | |

| Record name | lithium tetramethylpiperidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38227-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lithium tetramethylpiperidide interact with its target molecules?

A1: LiTMP functions primarily as a strong base due to the significant electron-donating effect of the four methyl groups surrounding the nitrogen atom in the tetramethylpiperidide (TMP) anion. This electron donation increases the negative charge density on the nitrogen, making it highly reactive towards acidic protons.

Q2: What are the downstream effects after lithium tetramethylpiperidide deprotonates a molecule?

A2: Deprotonation by LiTMP generates a carbanion, which is a highly reactive intermediate capable of undergoing various reactions, including:

- Nucleophilic additions: The carbanion can act as a nucleophile, attacking electrophilic centers in molecules like aldehydes, ketones, and esters. [, ]

- Alkylations: Reaction with alkyl halides leads to the formation of new carbon-carbon bonds, enabling the construction of more complex molecules. []

- Elimination reactions: In specific cases, deprotonation by LiTMP can lead to the elimination of a leaving group, forming an alkene. []

- Formation of other organometallic reagents: The carbanion can react with metal salts to generate other organometallic species, such as organocopper or organozinc reagents, which have distinct reactivities. []

Q3: What is the molecular formula, weight, and relevant spectroscopic data for lithium tetramethylpiperidide?

A3:

- 6Li NMR (THF): LiTMP exhibits distinct signals depending on its aggregation state (monomer, dimer) and the presence of coordinating species. [, ]

- 15N NMR (THF): Can provide information about the nitrogen environment and potential coordination to lithium. []

Q4: What are the considerations regarding material compatibility and stability of lithium tetramethylpiperidide?

A4: LiTMP is highly reactive towards air and moisture, necessitating handling under inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware. [] Its stability is also temperature-dependent, with decomposition occurring at higher temperatures.

Q5: What are the notable applications of lithium tetramethylpiperidide in organic synthesis?

A5: LiTMP is a versatile reagent involved in various synthetic transformations:

- Regioselective deprotonation: The bulky nature of the TMP anion allows for selective deprotonation of less hindered protons, facilitating regiospecific functionalization of molecules. [, , ]

- Aryne generation: LiTMP is widely used in the generation of arynes, highly reactive intermediates, from aryl halides. These arynes can undergo various cycloaddition and insertion reactions, leading to diverse aromatic compounds. [, , ]

- Metal-halogen exchange: LiTMP can participate in metal-halogen exchange reactions, converting aryl or vinyl halides to their corresponding organolithium species, which are valuable intermediates in organic synthesis. [, ]

Q6: How does the structure of lithium tetramethylpiperidide influence its reactivity and selectivity in these reactions?

A6: The bulky TMP anion significantly influences LiTMP's reactivity by:

- Promoting kinetic deprotonation: The steric hindrance favors deprotonation at less hindered sites, leading to kinetic selectivity. []

- Influencing aggregation state: LiTMP exists in a dimer-monomer equilibrium, and this equilibrium is sensitive to factors like solvent, temperature, and the presence of coordinating species. The aggregation state can significantly affect reactivity and selectivity. [, ]

- Directing the approach of electrophiles: The bulky TMP anion can influence the trajectory of electrophilic attack, leading to stereoselective transformations. [, ]

Q7: How is computational chemistry used to study lithium tetramethylpiperidide and its reactions?

A7: Computational methods, particularly density functional theory (DFT), are valuable tools for:

- Structure determination: DFT calculations can predict the geometries and energies of LiTMP aggregates (monomers, dimers) and mixed aggregates with other lithium species, such as enolates or halides. [, ]

- Mechanistic studies: Computational modeling can provide insights into the mechanisms of LiTMP-mediated reactions, including transition state structures and activation energies, offering a deeper understanding of reactivity and selectivity. [, ]

- Solvent effects: Calculations can model the influence of different solvents on LiTMP aggregation and reactivity, providing guidance for optimizing reaction conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.